molecular formula C19H24N4O3S B297399 1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B297399
M. Wt: 388.5 g/mol
InChI Key: QWQLNHYQRDGGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as DMAD, is a highly reactive compound that has been widely used in scientific research. DMAD is a diazene compound that contains a sulfhydryl group, which makes it an excellent candidate for various applications in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is based on its ability to react with sulfhydryl groups in proteins and peptides. The reaction leads to the formation of a covalent bond between this compound and the target molecule, which can be detected using various analytical techniques. The reactivity of this compound with sulfhydryl groups makes it a useful tool for the modification and labeling of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal impact on the biochemical and physiological properties of proteins and peptides. It does not affect the activity or stability of the target molecule, making it an ideal reagent for the modification of proteins. However, the use of this compound in vivo may have potential side effects, and further research is needed to investigate its safety and toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its high reactivity and specificity towards sulfhydryl groups, which makes it an excellent tool for the modification and labeling of proteins. This compound is also relatively easy to synthesize and handle, making it accessible to researchers. However, the limitations of this compound include its potential toxicity and the need for careful handling due to its high reactivity.

Future Directions

Future research on 1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione could focus on the development of new applications for this reagent in biochemistry and pharmacology. For example, this compound could be used for the synthesis of novel bioconjugates and for the development of new drug delivery systems. Further investigation is also needed to determine the safety and toxicity of this compound in vivo, which will be essential for its potential use in therapeutic applications.
In conclusion, this compound, or this compound, is a highly reactive compound that has been widely used in scientific research. Its reactivity towards sulfhydryl groups makes it an excellent tool for the modification and labeling of proteins and peptides. While further research is needed to investigate its safety and toxicity, this compound has the potential to be used in various applications in biochemistry and pharmacology.

Synthesis Methods

1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be synthesized by the reaction of 4-morpholin-4-ylaniline with diethyl malonate in the presence of sodium ethoxide. The product is then treated with sulfur to obtain this compound. The synthesis of this compound is a complex process that requires careful handling and precise control of reaction conditions to achieve high yields.

Scientific Research Applications

1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been used extensively in scientific research as a reagent for the modification of proteins and peptides. It is particularly useful for the labeling of cysteine residues in proteins, which can be detected using various spectroscopic techniques. This compound has also been used for the synthesis of novel bioconjugates and for the development of new drug delivery systems.

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H24N4O3S/c1-3-22-17(24)16(18(25)23(4-2)19(22)27)13-20-14-5-7-15(8-6-14)21-9-11-26-12-10-21/h5-8,13,20H,3-4,9-12H2,1-2H3

InChI Key

QWQLNHYQRDGGMK-UHFFFAOYSA-N

Isomeric SMILES

CCN1C(=O)C(=CNC2=CC=C(C=C2)N3CCOCC3)C(=O)N(C1=S)CC

SMILES

CCN1C(=O)C(=CNC2=CC=C(C=C2)N3CCOCC3)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=O)C(=CNC2=CC=C(C=C2)N3CCOCC3)C(=O)N(C1=S)CC

Origin of Product

United States

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